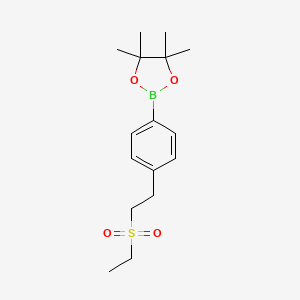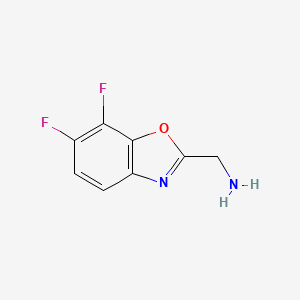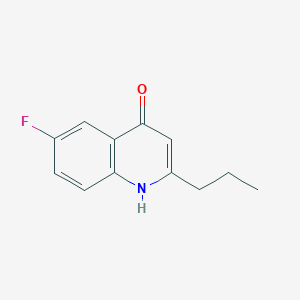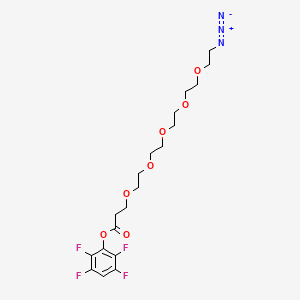
Azido-PEG5-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG5-TFP ester is a significant organic synthesis intermediate compound with a wide range of applications in the field of organic synthesis. Its chemical formula is C19H25F4N3O7, and it has a molecular weight of 483.42 . This compound is known for its utility in surface modification, polymer cross-linking, and as a reagent in organic synthesis .
Preparation Methods
The synthesis of Azido-PEG5-TFP ester typically involves the reaction of appropriate functional groups to gradually build the target compound’s structure. The process requires the use of suitable solvents and conditions, with strict control over reaction temperature and time to ensure selectivity and high yield . Industrial production methods also follow similar synthetic routes, emphasizing the importance of maintaining optimal reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Azido-PEG5-TFP ester undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry:
Common reagents and conditions used in these reactions include copper catalysts for click chemistry and dry organic solvents like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to prevent hydrolysis . Major products formed from these reactions include triazoles and various substituted compounds .
Scientific Research Applications
Azido-PEG5-TFP ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in protein labeling and modification through click chemistry.
Medicine: Utilized in drug development for targeted drug delivery and release.
Industry: Applied in the modification of nanomaterials to enhance stability and biocompatibility.
Mechanism of Action
The mechanism of action of Azido-PEG5-TFP ester involves its functional groups. The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. The TFP ester reacts with primary amines, facilitating the conjugation of proteins and other biomolecules . These reactions enable the compound to modify surfaces, cross-link polymers, and label proteins effectively .
Comparison with Similar Compounds
Azido-PEG5-TFP ester can be compared with other similar compounds such as:
Azido-PEG8-TFP ester: A PEG-based linker used in PROTACs for selective protein degradation.
Azido-dPEG12-TFP ester: Used for copper-catalyzed click chemistry and protein conjugation.
Azido-dPEG36-TFP ester: Employed in conjugating proteins or antibodies using click chemistry.
This compound is unique due to its specific PEG chain length and functional groups, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .
Properties
Molecular Formula |
C19H25F4N3O7 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H25F4N3O7/c20-14-13-15(21)18(23)19(17(14)22)33-16(27)1-3-28-5-7-30-9-11-32-12-10-31-8-6-29-4-2-25-26-24/h13H,1-12H2 |
InChI Key |
CTQBVFHQTORDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


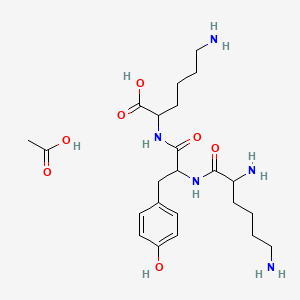
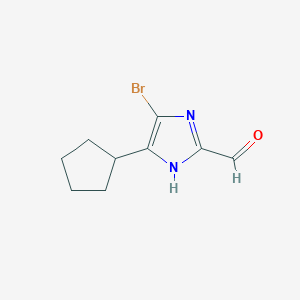
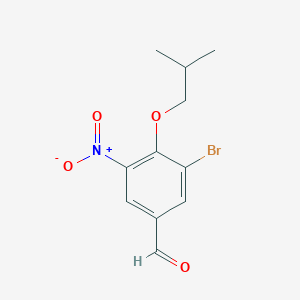
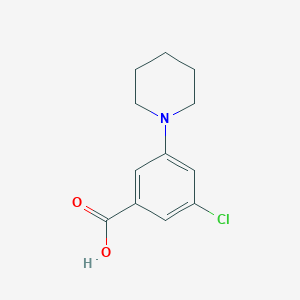
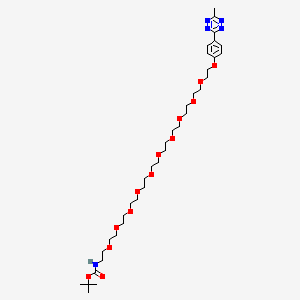
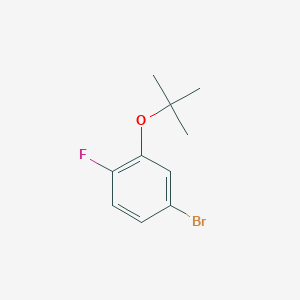
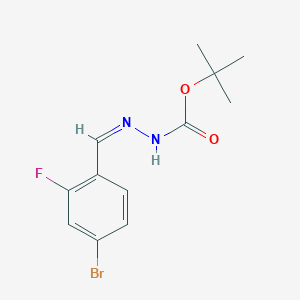
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)
![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
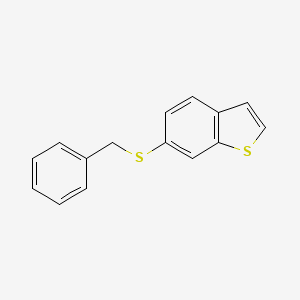
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
